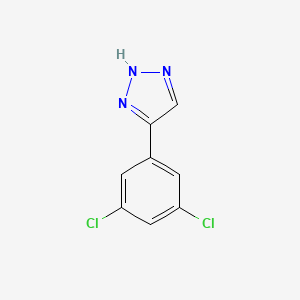

4-(3,5-Dichlorophenyl)-1h-1,2,3-triazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5Cl2N3 |

|---|---|

Molecular Weight |

214.05 g/mol |

IUPAC Name |

4-(3,5-dichlorophenyl)-2H-triazole |

InChI |

InChI=1S/C8H5Cl2N3/c9-6-1-5(2-7(10)3-6)8-4-11-13-12-8/h1-4H,(H,11,12,13) |

InChI Key |

MCPWSHXDZBQIHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=NNN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 1,2,3-Triazole Scaffolds

The construction of the 1,2,3-triazole ring system is most famously achieved through the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne, a transformation first explored by Huisgen. wikipedia.org This fundamental reaction has since been refined into highly efficient and regioselective processes, alongside the development of entirely new approaches to this valuable heterocycle.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in 1,2,3-Triazole Synthesis

The advent of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) marked a pivotal moment in the synthesis of 1,2,3-triazoles, transforming it into a "click" reaction due to its high efficiency, mild reaction conditions, and exceptional regioselectivity. wikipedia.orgbeilstein-archives.org This reaction typically involves a terminal alkyne and an azide in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate, to exclusively yield the 1,4-disubstituted triazole isomer. nih.govfrontiersin.org The versatility of the CuAAC has been demonstrated in a wide array of applications, from drug discovery to materials science. nih.gov

A variety of copper sources can be employed, including copper(I) iodide, copper(II) sulfate (B86663) with a reducing agent, and various copper complexes. beilstein-archives.orgorganic-chemistry.org The reaction is generally tolerant of a wide range of functional groups and can often be performed in aqueous solvent systems, enhancing its green chemistry credentials. beilstein-archives.org

A key advantage of the CuAAC is its high regioselectivity, affording 1,4-disubstituted 1,2,3-triazoles in contrast to the thermal Huisgen cycloaddition which often yields a mixture of 1,4- and 1,5-isomers. wikipedia.org This regiocontrol is a direct consequence of the copper-catalyzed mechanism. For terminal alkynes, the reaction proceeds to give the 1,4-isomer exclusively. google.com In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are known to favor the formation of the 1,5-disubstituted regioisomer. orgsyn.orgijrpc.com

The mechanism of the CuAAC is believed to involve the formation of a copper(I) acetylide intermediate. This intermediate then coordinates with the azide, followed by a cyclization and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. wikipedia.org The involvement of the copper catalyst significantly lowers the activation energy of the reaction compared to the uncatalyzed thermal process, allowing the reaction to proceed under much milder conditions.

Metal-Free Azide-Alkyne Cycloaddition Approaches

While the CuAAC is a powerful tool, the potential for trace metal contamination in the final product has driven the development of metal-free alternatives, particularly for biological applications. researchgate.net One notable approach involves the use of electron-deficient alkynes, which can undergo thermal cycloaddition with azides under milder conditions than their unactivated counterparts.

Another significant metal-free strategy is the three-component reaction of aldehydes, nitroalkanes, and sodium azide. acs.orgresearchgate.net This method allows for the synthesis of 4-aryl-NH-1,2,3-triazoles and has been shown to be effective for aldehydes bearing electron-withdrawing groups, including halogens. acs.org The reaction proceeds without the need for a metal catalyst, often mediated by an acid or a hydrogen-bond donating solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.org

Alternative Cycloaddition Pathways for Triazole Ring Formation

Beyond the direct cycloaddition of azides and alkynes, several other strategies have been developed for the construction of the 1,2,3-triazole ring. One such method involves the reaction of anti-3-aryl-2,3-dibromopropanoic acids with sodium azide. This reaction can be catalyzed by either copper(I) iodide or a palladium catalyst system to afford 4-aryl-1H-1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.org Another approach utilizes N-tosylhydrazones as a synthon, which can react with various partners, including sodium azide in the presence of an iodine mediator, to form 4-aryl-NH-1,2,3-triazoles under metal-free conditions. researchgate.net

Synthesis of 4-(3,5-Dichlorophenyl)-1H-1,2,3-Triazole and its Structural Analogues

The synthesis of this compound can be achieved through the application of the general methodologies described above for 4-aryl-1H-1,2,3-triazoles. The presence of the electron-withdrawing chloro substituents on the phenyl ring is generally well-tolerated in these synthetic schemes.

One of the most direct and efficient metal-free routes would involve the three-component reaction of 3,5-dichlorobenzaldehyde, a nitroalkane (such as nitromethane), and sodium azide. acs.orgresearchgate.net This approach has been shown to be successful for a range of substituted aromatic aldehydes, including those with halogen substituents, providing good yields of the corresponding 4-aryl-NH-1,2,3-triazoles. acs.org The reaction is typically carried out in a suitable solvent like DMF or DMSO, and may be promoted by an additive such as p-toluenesulfonic acid or HFIP. organic-chemistry.orgacs.org

Alternatively, a copper-catalyzed approach could be employed. This would involve the synthesis of 1-ethynyl-3,5-dichlorobenzene as a key intermediate. This alkyne can then be reacted with a suitable azide source, such as sodium azide in the presence of a proton source to generate hydrazoic acid in situ, under CuAAC conditions to yield this compound. organic-chemistry.org

Another viable pathway is the palladium-catalyzed one-pot synthesis from anti-3-(3,5-dichlorophenyl)-2,3-dibromopropanoic acid and sodium azide. organic-chemistry.org This method has been demonstrated for a variety of aryl-substituted dibromopropanoic acids and provides a robust route to the desired 4-aryl-1H-1,2,3-triazole. organic-chemistry.org

The following table summarizes a selection of synthetic methods that have been successfully applied to the synthesis of 4-aryl-1H-1,2,3-triazoles and are directly applicable to the preparation of this compound.

| Starting Material(s) | Reagents and Conditions | Product Type | Reference(s) |

| anti-3-Aryl-2,3-dibromopropanoic acids, Sodium azide | Pd2(dba)3, Xantphos, DMF, 110 °C | 4-Aryl-1H-1,2,3-triazole | organic-chemistry.org |

| Aromatic aldehydes, Nitromethane, Sodium azide | HFIP, DMF, 80 °C | 4-Aryl-NH-1,2,3-triazole | acs.org |

| anti-3-Aryl-2,3-dibromopropanoic acids, Sodium azide | CuI, Cs2CO3, DMSO | 4-Aryl-1H-1,2,3-triazole | organic-chemistry.org |

| N-Tosylhydrazones, Sodium azide | I2 | 4-Aryl-NH-1,2,3-triazole | researchgate.net |

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient pathway to synthesize 4-aryl-1H-1,2,3-triazoles, including the 3,5-dichloro-substituted variant, often in a one-pot fashion. A prominent strategy involves the reaction of an aldehyde, a nitroalkane, and an azide. researchgate.netresearchgate.net For the synthesis of this compound, this would typically involve 3,5-dichlorobenzaldehyde, nitromethane, and sodium azide. This metal-free, three-component protocol is valued for its operational simplicity and tolerance for various functional groups, particularly electron-withdrawing groups like halogens on the aryl ring. acs.org

Another powerful MCR is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govresearchgate.net This reaction involves the coupling of an azide with a terminal alkyne. To synthesize the target compound, 3,5-dichlorophenylacetylene would be reacted with an azide source, often in the presence of a copper(I) catalyst. researchgate.netsigmaaldrich.com The reliability, specificity, and biocompatibility of this reaction have made it a cornerstone of modern synthetic chemistry. researchgate.net

Palladium-catalyzed one-pot methods have also been developed for the synthesis of 4-aryl-1H-1,2,3-triazoles from starting materials such as anti-3-aryl-2,3-dibromopropanoic acids and sodium azide. While not explicitly detailed for the 3,5-dichloro derivative, this methodology demonstrates the versatility of transition metal catalysis in constructing the triazole ring.

A summary of representative multi-component strategies is presented below.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product | Reference(s) |

| 3,5-Dichlorobenzaldehyde | Nitromethane | Sodium Azide | HFIP, 80 °C | This compound | acs.org |

| 3,5-Dichlorophenylacetylene | Sodium Azide | N/A | Copper(I) source | This compound | nih.govresearchgate.net |

| Aryl Halide | Terminal Alkyne | Azide Source | Cu/Pd Relay Catalysis | 1,4,5-Trisubstituted-1,2,3-triazole | organic-chemistry.org |

Utilization of Modern Synthetic Techniques (e.g., Microwave, Ultrasound-Assisted Synthesis)

Modern energy sources like microwave irradiation and ultrasound have been successfully employed to accelerate the synthesis of triazole derivatives, offering significant advantages over conventional heating methods.

Microwave-Assisted Synthesis: This technique has become an effective tool in organic synthesis due to its ability to drastically reduce reaction times and often increase yields. organic-chemistry.org The synthesis of 1,2,3-triazole derivatives via CuAAC has been shown to be highly efficient under microwave irradiation. For the synthesis of this compound, the reaction between 3,5-dichlorophenylacetylene and an azide source with a copper catalyst can be completed in minutes under microwave conditions, compared to several hours with conventional heating.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, accelerates reaction rates through the phenomenon of acoustic cavitation. This technique offers a fast, efficient, and economical procedure for synthesizing bioactive molecules. Ultrasound has been used to promote the synthesis of 1,4-disubstituted 1,2,3-triazoles in aqueous media, highlighting its utility as a green chemistry approach.

The table below compares conventional and modern techniques for triazole synthesis.

| Technique | Typical Reaction Time | Typical Yield | Advantages | Reference(s) |

|---|---|---|---|---|

| Conventional Heating | Hours to Days | Moderate to High | Standard laboratory equipment | researchgate.net |

| Microwave Irradiation | Minutes | High to Excellent | Rapid heating, increased yields, high purity | organic-chemistry.org |

Derivatization Strategies at the Triazole Core and Phenyl Substituent

Once the this compound scaffold is synthesized, it can be further modified at several positions to modulate its properties. Derivatization can occur on the nitrogen atoms of the triazole ring, at the C-5 position of the triazole, or on the dichlorophenyl ring itself.

Triazole Core Derivatization: The NH proton of the 1,2,3-triazole ring is acidic and can be readily substituted, leading to N-1 and N-2 substituted isomers. Alkylation, for example, can be achieved using various alkyl halides in the presence of a base. This N-substitution is a key strategy for creating diverse libraries of compounds for biological screening. nih.gov Furthermore, "post-click" functionalization strategies allow for modification at the C-5 position of the triazole ring, often through metal-catalyzed C-H activation. organic-chemistry.org This enables the introduction of aryl or alkenyl groups directly onto the triazole core.

Phenyl Substituent Derivatization: The 3,5-dichlorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms and the triazole ring. However, under specific conditions, further functionalization could be envisioned. More commonly, derivatization of the phenyl ring is achieved by starting with a more functionalized phenylacetylene (B144264) or phenylaldehyde precursor before the triazole ring formation. Structure-activity relationship (SAR) studies on related compounds have shown that modifying the substitution pattern on the phenyl ring, such as changing the position or nature of the halogen atoms, can significantly impact biological activity. icm.edu.plresearchgate.net For instance, studies on dichlorophenyl-triazole analogs have demonstrated that the placement of chloro substituents (e.g., 2,4-dichloro vs. 3,4-dichloro) can dramatically alter the compound's efficacy. icm.edu.plresearchgate.net

| Derivatization Site | Reaction Type | Potential Reagents | Resulting Moiety | Reference(s) |

| Triazole N-1/N-2 | Alkylation | Alkyl halides (e.g., Methyl Iodide), Base | N-Alkyl group | nih.gov |

| Triazole C-5 | C-H Arylation | Aryl halides, Palladium catalyst | C-Aryl group | organic-chemistry.org |

| Phenyl Ring | (Pre-synthesis) | Substituted Phenylacetylene | Varied Phenyl Substitution | icm.edu.plresearchgate.net |

Functionalization and Post-Synthetic Modification of Triazole Derivatives

The 1,2,3-triazole ring is not merely a stable heterocyclic core; it is a versatile platform for further chemical modification, allowing for the introduction of diverse functionalities and the construction of complex molecular conjugates.

Introduction of Diverse Chemical Moieties

Post-synthetic modification allows for the introduction of a wide array of chemical groups onto the triazole scaffold, which is crucial for developing compounds with specific functions. For example, in medicinal chemistry, the introduction of different moieties is a key strategy in optimizing the pharmacological profile of a lead compound. frontiersin.org

For the this compound core, functional groups can be introduced primarily at the N-1, N-2, and C-5 positions. N-alkylation can introduce simple alkyl chains, or more complex groups containing esters, amides, or other heterocycles. C-5 functionalization, via C-H activation or by starting with a pre-functionalized alkyne, can introduce moieties such as sulfanyl, sulfonyl, or additional aryl groups. nih.gov For instance, related 4-(2,4-dichlorophenyl)-1,2,4-triazole systems have been functionalized at the 3-position with mercaptoacetyl hydrazine, which then serves as a handle to introduce a variety of substituted hydrazones and thiazolidinones. nih.gov

Linker Chemistry for Conjugate Formation

The 1,2,3-triazole ring is an exceptional linker in conjugate chemistry, largely due to the efficiency and orthogonality of its formation via the CuAAC reaction. nih.gov The resulting triazole linkage is chemically robust, being stable to hydrolysis, oxidation, and reduction. sigmaaldrich.com It acts as a rigid spacer that mimics the geometry of a peptide bond but is metabolically stable. researchgate.net

To use this compound in conjugate formation, the molecule must first be functionalized with either a terminal alkyne or an azide group. This "handle" allows it to be "clicked" onto a second molecule (such as a biomolecule, a fluorescent dye, or a polymer) that bears the complementary functional group.

Strategy 1 (Azide Handle): The triazole's NH group can be alkylated with a reagent containing an azide, for example, a short PEG chain with a terminal azide. The resulting molecule, now bearing a reactive azide, can be conjugated to any alkyne-modified substrate.

Strategy 2 (Alkyne Handle): Similarly, the triazole can be N-alkylated with an alkyne-containing moiety, such as propargyl bromide. This installs a terminal alkyne that is ready to react with any azide-functionalized molecule. mdpi.com

This click chemistry approach is a cornerstone of bioconjugation, enabling the precise and stable linking of different molecular entities for applications in drug delivery, diagnostics, and materials science. nih.govmdpi.com

| Conjugation Strategy | Functional Handle on Triazole | Complementary Handle on Substrate | Resulting Linkage | Key Features | Reference(s) |

| CuAAC | Terminal Alkyne | Azide | 1,4-Disubstituted 1,2,3-triazole | High efficiency, stability, bioorthogonal | sigmaaldrich.comnih.gov |

| CuAAC | Azide | Terminal Alkyne | 1,4-Disubstituted 1,2,3-triazole | Versatile, robust linkage | nih.govmdpi.com |

Advanced Spectroscopic and Structural Elucidation Studies

Mechanistic Organic Chemistry and Reactivity Profiles

Reaction Pathways and Transformation Mechanisms of Triazole Ring Systems

The 1,2,3-triazole ring is a robust aromatic heterocycle, yet it can undergo a variety of transformations under specific conditions. A significant reaction pathway for NH-1,2,3-triazoles involves denitrogenative transformations. These reactions typically proceed through the formation of N-acylated or N-sulfonylated intermediates, which are key to facilitating the cleavage of the triazole ring. The mechanism often involves an acid-mediated ring opening of the N-acylated 1,2,3-triazole, leading to the elimination of nitrogen gas and the formation of a vinyl cation intermediate. This highly reactive species can then undergo various subsequent reactions, including cyclizations and capture by heteroatoms.

Another fundamental transformation of the 1,2,3-triazole system is the [3+2] cycloaddition reaction, which is also a primary method for its synthesis. The Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne is a classic example, which can be thermally initiated or, more commonly, catalyzed by copper(I) or ruthenium. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency, regioselectivity, and mild reaction conditions. frontiersin.orgnih.govnih.gov

The general mechanism for the CuAAC reaction is proposed to involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate, which subsequently rearranges and eliminates the copper catalyst to yield the 1,4-disubstituted triazole product. frontiersin.org

Reactivity of the 1H-1,2,3-Triazole Core under Diverse Conditions

The 1H-1,2,3-triazole core, as present in 4-(3,5-Dichlorophenyl)-1H-1,2,3-triazole, exhibits a degree of aromatic stability. The parent 1H-1,2,3-triazole is a water-soluble liquid with a high boiling point, indicative of its polar nature and potential for intermolecular hydrogen bonding. nih.gov The triazole ring contains both pyrrole-type and pyridine-type nitrogen atoms, contributing to its electronic structure and reactivity. nih.gov

Under various conditions, the triazole ring can participate in several types of reactions:

Electrophilic Substitution: Due to the presence of electron-rich nitrogen atoms, electrophilic attack can occur on the ring nitrogens. nih.gov

Nucleophilic Substitution: While less common due to the electron-rich nature of the ring, nucleophilic substitution at the carbon atoms is possible, particularly if the ring is activated by electron-withdrawing groups or in the formation of fused heterocyclic systems. nih.gov

Deprotonation-Alkylation: The N-H proton is acidic and can be removed by a base to form a triazolate anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to yield N-substituted triazoles.

The reactivity is significantly influenced by the substituents on the ring. For instance, the presence of an electron-withdrawing group on a nitrogen atom can make the ring susceptible to cleavage. researchgate.net

Influence of Phenyl Substitution on Triazole Reactivity and Stability

The electronic effect of the 3,5-dichlorophenyl group on the triazole ring is primarily inductive. The electron-withdrawing nature of the chlorine atoms can influence the acidity of the N-H proton of the triazole ring, potentially making it more acidic compared to an unsubstituted phenyltriazole. This, in turn, can affect the ease of deprotonation and subsequent N-alkylation reactions.

Structurally, the dihedral angle between the phenyl and triazole rings is an important parameter. In the related compound 1-(3,5-dichlorophenyl)-1H-1,2,3,4-tetrazole, this angle is 17.2°. researchgate.netnih.gov A similar non-coplanar arrangement is expected in this compound, which would affect the extent of electronic conjugation between the two rings.

Regiochemical Control in Triazole-Forming Reactions

The synthesis of this compound, and substituted triazoles in general, is highly dependent on controlling the regiochemistry of the cycloaddition reaction. The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne can lead to a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.gov

Table 1: Regiochemical Control in the Synthesis of 1,2,3-Triazoles

| Method | Catalyst/Conditions | Predominant Regioisomer | Reference |

|---|---|---|---|

| Huisgen Cycloaddition | Thermal | Mixture of 1,4- and 1,5-isomers | nih.gov |

| CuAAC | Copper(I) salts | 1,4-disubstituted | frontiersin.orgnih.govnih.gov |

| RuAAC | Ruthenium complexes | 1,5-disubstituted | acs.org |

For the synthesis of this compound, the most common and regioselective method would be the CuAAC reaction between 3,5-dichlorophenylacetylene and an azide source, or conversely, between (3,5-dichlorophenyl)azide and acetylene. The use of a copper(I) catalyst ensures the exclusive or predominant formation of the 1,4-regioisomer. nih.govnih.gov Metal-free, three-component protocols have also been developed for the synthesis of 4-aryl-NH-1,2,3-triazoles, often showing good functional group tolerance. acs.org

Stereochemical Aspects of Triazole Derivatives

For this compound itself, there are no stereocenters, and therefore, it does not exhibit stereoisomerism. However, stereochemistry becomes a crucial aspect when substituents are introduced that create chiral centers. For example, if a substituent on the triazole ring or on the phenyl ring contains a chiral carbon, the resulting molecule will be chiral and can exist as enantiomers or diastereomers.

In the synthesis of such chiral triazole derivatives, stereoselective methods are employed to control the configuration of the newly formed stereocenters. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. The spatial arrangement of substituents can significantly influence the biological activity and physical properties of the resulting triazole derivatives.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT Studies)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. For derivatives of 1,2,3-triazole, DFT calculations have been employed to optimize molecular geometry and calculate various electronic properties. researchgate.netmdpi.com These studies provide a foundational understanding of the molecule's stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface map visualizes the charge distribution, where different colors represent varying electrostatic potentials. researchgate.net For triazole derivatives, MEP studies help identify regions of negative potential, typically around nitrogen atoms, which are prone to electrophilic attack, and regions of positive potential, which are susceptible to nucleophilic attack. ajchem-a.comresearchgate.net This information is crucial for understanding intermolecular interactions, including hydrogen bonding. malayajournal.org

| Computational Method | Basis Set | Key Findings from MEP Analysis | Reference |

|---|---|---|---|

| DFT/B3LYP | 6-311++G(d,p) | Nitrogen atoms of the triazole ring are identified as potential sites for electrophilic attack. | ajchem-a.com |

| DFT | Not Specified | Negative potential regions are concentrated around heteroatoms, indicating sites for hydrogen bonding. | researchgate.net |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A smaller energy gap suggests higher reactivity. wuxibiology.com For triazole compounds, the distribution of HOMO and LUMO densities reveals the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of different parts of the molecule, which is fundamental to understanding charge transfer interactions within the molecule. malayajournal.orgresearchgate.net

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Implication | Reference |

|---|---|---|---|---|---|---|

| DFT/B3LYP | 6-311++G(d,p) | -5.2822 | -1.2715 | 4.0106 | Indicates good kinetic stability and charge transfer within the molecule. | malayajournal.org |

| DFT | Not Specified | Not Specified | Not Specified | ~3.1 | Confirms electronic stability and photoactivity. | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For triazole derivatives, MD simulations can provide insights into their conformational flexibility and how they interact with their environment, such as a biological receptor. pensoft.netnih.gov These simulations help in understanding the stability of ligand-receptor complexes and can reveal the dynamic nature of these interactions, which is often missed in static docking studies. arabjchem.orgresearchgate.net By analyzing the trajectory of the molecule, researchers can identify stable conformations and key intermolecular interactions that are crucial for its biological activity. nih.gov

In Silico Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding mode and affinity of a ligand to a specific protein target. nih.gov For 1,2,3-triazole derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govderpharmachemica.com These studies can guide the design of new derivatives with improved binding affinity and selectivity. arabjchem.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. mdpi.comresearchgate.net For triazole derivatives, 3D-QSAR studies have been conducted to understand the relationship between their structural features and anticancer or antifungal activities. nih.govresearchgate.net These models use molecular field analysis to identify steric and electrostatic fields that are important for biological activity, providing a rationale for designing more potent compounds. nih.govnih.gov

Prediction of Reaction Mechanisms and Transition States

Computational chemistry can also be used to predict the mechanisms of chemical reactions and to characterize the transition states involved. For the synthesis of 1,2,3-triazoles, theoretical studies can elucidate the reaction pathways, such as the 1,3-dipolar cycloaddition, and determine the activation energies. frontiersin.org This information is valuable for optimizing reaction conditions and predicting the regioselectivity of the products. arabjchem.orgresearchgate.net

Applications in Advanced Materials Science

Triazole-Based Materials in Optoelectronics and Energy Conversion

The intrinsic electronic characteristics of triazole derivatives make them valuable in the fabrication of optoelectronic and energy conversion devices. Their ability to be incorporated into various molecular architectures allows for the fine-tuning of material properties to suit specific applications.

Triazole derivatives are being explored for their potential in organic light-emitting diodes (OLEDs). google.com Certain 1,2,4-triazole (B32235) derivatives are considered for use as blue phosphorescent and TADF (thermally activated delayed fluorescence) emitters or as host materials in OLED devices. researchgate.net Donor-acceptor-donor type molecules incorporating a triazole ring as the acceptor component have demonstrated strong emission in solution, indicating their potential for optoelectronic applications. researchgate.net For instance, triazole-based compounds have been developed as highly efficient TADF emitters for OLEDs, exhibiting sky-blue emission. researchgate.net The design of bipolar molecules with donor-π-acceptor structures, where a triazole derivative can act as the electron-withdrawing group, is an effective strategy for creating highly efficient deep-blue emitting materials for OLEDs. nih.gov

In the realm of solar energy, triazole-functionalized materials are anticipated to play a significant role, particularly in next-generation solar cells like organic and perovskite-based systems. researchgate.net These materials can enhance charge transport, light absorption, and thermal stability, all of which are crucial for improving the efficiency and longevity of solar cells. researchgate.net For example, efficient hole-transporting materials (HTMs) incorporating a 4-phenyl-1,2,4-triazole core have been synthesized. nih.gov These donor-acceptor type molecules exhibit effective intramolecular charge transfer, which is beneficial for their hole-transporting properties. nih.gov Perovskite solar cells utilizing these triazole-based HTMs have achieved high power conversion efficiencies, comparable to those using more expensive, conventional materials like spiro-OMeTAD. nih.govresearchgate.net

| HTM Compound | Power Conversion Efficiency (PCE) | Reference |

| TAZ-[MeOTPA]2 | 10.9% | nih.gov |

| TAZ-[MeOTPATh]2 | 14.4% | nih.govresearchgate.net |

| spiro-OMeTAD | Comparable to TAZ-[MeOTPATh]2 | nih.govresearchgate.net |

Polymeric and Supramolecular Assemblies Incorporating Triazole Linkers

The 1,2,3-triazole moiety is a valuable linker in the construction of polymeric and supramolecular structures. rsc.org Its formation via the CuAAC reaction allows for the creation of well-defined, sequence-controlled polymers. rsc.org The triazole ring's ability to participate in noncovalent interactions, such as hydrogen bonding, and its inherent rigidity contribute to the enhanced mechanical properties of the resulting materials. nih.gov

Triazole-rich molecules are increasingly important in the design of high-performance organic coatings. researchgate.netrsc.org The 1,2,3-triazole moiety is a good candidate for developing functional coatings with properties such as anti-corrosion and anti-microbial capabilities, owing to its heteroaromaticity and high thermal stability. researchgate.net The presence of a triazole ring, in synergy with other elements like fluorine, can play a positive role in the antibacterial effect of a coating. mdpi.com This is attributed to the triazole ring's ability to disrupt the biomass membrane by inhibiting ergosterol (B1671047) synthesis. mdpi.com

The chemistry used to synthesize triazoles has found potential applications in the functionalization of a wide range of inorganic moieties, such as metal oxide nanoparticles and carbon nanotubes, to develop hybrid nanocomposites for high-performance materials. researchgate.netrsc.org These hybrid materials combine the properties of the organic triazole component with the inorganic nanoparticles, leading to materials with enhanced characteristics. The synthesis of hybrid molecules where different chemical entities are linked via a triazole has been shown to produce novel biological activities. researchgate.net

Development of Sensors and Molecular Recognition Systems

Triazole-functionalized materials are also being developed for biosensing technologies. researchgate.net The specific binding capabilities and electronic properties of the triazole ring make it suitable for creating sensors and molecular recognition systems. Theoretical calculations have been used to study the molecular properties that determine the recognition of triazole analogs at biological receptors. nih.gov This research indicates that the specific tautomeric form and molecular electrostatic potential of the triazole ring are crucial for its interaction with receptor sites, highlighting the potential for designing highly selective molecular recognition systems. nih.gov

Applications in Catalysis and Coordination Chemistry

Triazole-Based Catalysts in Green Chemistry ProcessesThe synthesis of 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of green "click chemistry".nih.govresearchgate.netMany studies focus on developing sustainable methods for synthesizing the triazole ring.rsc.orgnih.govWhile triazole-based compounds are used in green chemical processes, there are no specific reports detailing the use of 4-(3,5-Dichlorophenyl)-1H-1,2,3-triazole as a catalyst in such applications.

Due to the absence of specific research findings for this compound in the requested catalytic applications, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline. To do so would require speculation or the inclusion of information on related but distinct compounds, which would violate the explicit instructions of the request.

Exploration in Agrochemical Science

Triazole Derivatives as Fungicidal Agents: Mechanistic Considerations

Triazole derivatives are a major class of fungicides extensively used in agriculture to protect a wide variety of crops. rjptonline.org The primary mechanism of action for the most prominent group of triazole fungicides, which are technically 1,2,4-triazole (B32235) derivatives, is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity, leading to the cessation of fungal growth. nih.gov These triazoles act by inhibiting the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical step in the ergosterol pathway. nih.govnih.gov

The 1,2,3-triazole scaffold has also been investigated for its antifungal properties. nih.govrsc.org Research into novel 1,2,3-triazole derivatives has demonstrated their potential to control various plant pathogenic fungi. nih.gov For instance, studies on oleanane-type triterpene conjugates with a 1H-1,2,3-triazole moiety showed fungicidal activity against several fungal species, including Sclerotinia sclerotiorum. nih.gov Another study on 1,2,3-triazole phenylhydrazone derivatives identified compounds with significant activity against phytopathogenic fungi like Rhizoctonia solani and Fusarium graminearum. rsc.org

The presence of a dichlorophenyl group, as seen in 4-(3,5-Dichlorophenyl)-1H-1,2,3-triazole, is a common feature in many active agrochemicals, including fungicides. Halogen substituents on the phenyl ring can significantly influence the compound's efficacy. For example, research on other azole derivatives has shown that compounds with a 3,4-dichlorobenzene component can effectively inhibit clinically resistant strains of Candida albicans. nih.gov This suggests that the dichlorophenyl moiety in the target compound could contribute to potent fungicidal activity.

Table 1: Examples of Pathogenic Fungi Targeted by Triazole Derivatives This table is for illustrative purposes based on general triazole research and does not represent data specific to this compound.

| Pathogenic Fungus | Crop Affected | Reference Compound Class |

| Sclerotinia sclerotiorum | Various (e.g., Canola, Beans) | 1,2,3-Triazole Conjugates |

| Rhizoctonia solani | Various (e.g., Rice, Potatoes) | 1,2,3-Triazole Phenylhydrazones |

| Fusarium graminearum | Cereals (e.g., Wheat, Barley) | 1,2,3-Triazole Phenylhydrazones |

| Magnaporthe oryzae | Rice | 1,2,4-Triazole Derivatives |

Research on Insecticidal Properties of Triazole Compounds

The structural diversity of triazole derivatives has also led to their investigation as potential insecticides. rjptonline.org The triazole moiety can be incorporated into molecules designed to target various physiological systems in insects. researchgate.net Research has explored a range of 1,2,4-triazole derivatives demonstrating activity against pests such as aphids and plant hoppers. researchgate.netnih.govresearchgate.net For example, a series of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties showed significant insecticidal activity against Nilaparvata lugens (brown planthopper). nih.gov

Herbicidal Applications and Developmental Research

Triazole derivatives have also been successfully developed as herbicides. rjptonline.org They can act on various plant-specific biochemical pathways. Commercially significant triazole herbicides often function as inhibitors of enzymes like acetolactate synthase (ALS) or protoporphyrinogen (B1215707) oxidase (PPO). bohrium.com For example, Cafenstrole is a known herbicide from the carbamoyl (B1232498) triazole class. researchgate.net

Developmental research continues to explore new triazole-based herbicides. Studies on pyrimidyl-1,2,4-triazole derivatives containing an aryl sulfonyl group have shown promising herbicidal activity against both monocotyledonous and dicotyledonous weeds. researchgate.net Another area of research involves using triazoles as herbicide safeners, which are compounds that protect crops from the phytotoxic effects of a herbicide without reducing the herbicide's efficacy against target weeds. A study on 1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole derivatives demonstrated their potential as safeners for the herbicide fenoxaprop-P-ethyl. nih.gov Although this example pertains to a different triazole isomer and substitution pattern, it highlights the potential role of dichlorophenyl triazole structures in weed management systems.

Structure-Activity Relationships in Agrochemical Triazole Design

The biological activity of triazole-based agrochemicals is profoundly influenced by their molecular structure, a concept studied through Structure-Activity Relationships (SAR). nih.govnih.govresearchgate.net SAR studies are crucial for optimizing the potency, selectivity, and spectrum of activity of these compounds. For triazole agrochemicals, key structural features that are often varied include the substituents on the phenyl ring and the nature of the side chain attached to the triazole nitrogen. mdpi.com

The substitution pattern on the phenyl ring is particularly critical. mdpi.com The presence, number, and position of halogen atoms, such as the two chlorine atoms in this compound, can dramatically alter the compound's physical properties (like lipophilicity and electronic character) and its fit within the active site of a target enzyme. nih.gov SAR studies on various triazole fungicides have shown that specific halogenation patterns on the phenyl ring are often required for high efficacy. nih.govnih.gov For example, in one series of antifungal 1,2,4-triazoles, derivatives with chloro substituents at the para position of the phenyl ring showed enhanced activity. nih.gov Similarly, in the development of insecticides, the nature and position of halo-substituents on aryl rings are critical for optimizing insecticidal potency. researchgate.net The 3,5-dichloro substitution provides a distinct electronic and steric profile that could confer specific biological activities, making it a subject of interest in the rational design of new agrochemicals.

Research in Corrosion Inhibition Strategies

Role of Triazoles as Corrosion Inhibitors for Metallic Surfaces

Triazole compounds and their derivatives are a prominent class of organic corrosion inhibitors, recognized for their efficacy in protecting various metallic surfaces, including steel, copper, and aluminum alloys, from degradation in aggressive environments. nih.govmdpi.com Their effectiveness stems from the unique molecular structure of the triazole ring, which contains three nitrogen atoms and is often appended with various functional groups. These heteroatoms (nitrogen) and the π-electrons within the aromatic ring system are crucial for the inhibitor's function. nih.gov

The fundamental mechanism of triazole inhibitors involves their adsorption onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. nih.gov This adsorbed layer can block the active sites where corrosion reactions (both anodic dissolution of the metal and cathodic reactions like hydrogen evolution) would typically occur. mdpi.com Compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with conjugated π-systems, are known to be efficient in mitigating metal corrosion. nih.gov

Adsorption Mechanisms of Triazole Inhibitors on Metal Substrates

The protective action of triazole inhibitors is fundamentally governed by their adsorption at the metal/solution interface. This process can occur through several mechanisms, and the dominant mechanism depends on the inhibitor's chemical structure, the nature of the metal surface, and the composition of the corrosive environment. The primary adsorption mechanisms are physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.net

Physisorption: This type of adsorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, for example, the nitrogen atoms in the triazole ring can become protonated, leading to the formation of cations. These positively charged inhibitor molecules can then be adsorbed onto a metal surface that has become negatively charged through the specific adsorption of anions (like Cl⁻) from the solution. researchgate.net This process is generally associated with weaker bonding forces.

Chemisorption: This mechanism involves a stronger interaction, akin to the formation of a coordinate bond, between the inhibitor molecule and the metal surface. It occurs through the sharing of electrons between the heteroatoms (specifically the lone pair electrons on the nitrogen atoms) of the triazole ring and the vacant d-orbitals of the metal atoms. nih.gov The π-electrons from any associated aromatic rings can also participate in this bonding. nih.gov Chemisorption results in the formation of a stable, coordinated layer that offers robust protection.

Often, the adsorption of triazole inhibitors is a combination of both physisorption and chemisorption. nih.gov The adherence of these inhibitors to a particular adsorption model is often evaluated using adsorption isotherms. The Langmuir adsorption isotherm is frequently found to best describe the adsorption behavior of triazole derivatives, which assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netnih.govuniv-batna2.dz Thermodynamic parameters derived from these isotherms, such as the standard free energy of adsorption (ΔG°ads), can provide insight into the nature of the adsorption process. Negative values of ΔG°ads indicate a spontaneous adsorption process. nih.gov

Evaluation Methodologies for Corrosion Inhibition Efficiency (e.g., Electrochemical Impedance Spectroscopy)

A variety of techniques are employed to quantify the effectiveness of corrosion inhibitors. Among the most powerful and commonly used are electrochemical methods, which provide detailed information about the kinetics of the corrosion process and the properties of the inhibitor film.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that offers significant insight into the corrosion mechanism. In an EIS experiment, a small amplitude AC signal is applied to the electrode over a wide range of frequencies, and the impedance response of the system is measured. The resulting data is often presented as a Nyquist plot. For an uninhibited corroding metal, the plot typically shows a single semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). nih.gov A larger Rct value indicates a slower corrosion rate.

Upon the addition of an effective inhibitor like a triazole derivative, the diameter of this semicircle increases significantly, signifying an increase in Rct. idk.org.rsresearchgate.net This increase is attributed to the formation of the protective adsorbed film on the metal surface, which impedes the charge transfer process associated with corrosion. idk.org.rsnih.gov The inhibition efficiency (%IE) can be calculated from the Rct values with and without the inhibitor. Another parameter obtained from EIS is the double-layer capacitance (Cdl), which typically decreases in the presence of an inhibitor as the adsorbed organic molecules displace water molecules at the surface. idk.org.rsnih.gov

Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting Tafel plot provides key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). A decrease in icorr in the presence of the inhibitor indicates a reduction in the corrosion rate. The %IE can be calculated from the icorr values. Furthermore, the shift in Ecorr can suggest whether the inhibitor is anodic, cathodic, or mixed-type. univ-batna2.dz

The table below presents data for triazole derivatives with structural similarities to 4-(3,5-Dichlorophenyl)-1H-1,2,3-triazole, demonstrating their performance as evaluated by these methods.

| Compound Name | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%IE) | Method |

| 3-(4-chlorophenyl)-7-methyl-5H- nih.govidk.org.rszastita-materijala.orgtriazolo[3,4-b] idk.org.rszastita-materijala.orgresearchgate.netthiadiazin-6(7H)-one | Copper | 1M HNO₃ | 24 x 10⁻⁶ M | 91.5% | EIS |

| 1-[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-4-phenyl-1H-1,2,3-triazole | Mild Steel | 1M HCl | 10⁻³ M | 95% | EIS / Polarization |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | Low Carbon Steel | 0.5M HCl | 300 ppm | 89% | Chemical/Electrochemical |

| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol | Mild Steel | 0.5M H₂SO₄ | 0.5 mM | 91.6% | EIS / Polarization |

| 3,5-diamino-1,2,4-triazole | Aluminum Brass | 3.5 wt.% NaCl | 3 mmol/L | 87.1% | EIS / LPR |

Environmental and Stability Considerations of Triazole-Based Inhibitors

The development of modern corrosion inhibitors is increasingly guided by environmental regulations and a focus on sustainability. Many traditional inorganic inhibitors, such as chromates and nitrites, are highly effective but are also toxic and pose significant environmental and health risks. mdpi.com Organic inhibitors, including triazole derivatives, are often considered more environmentally benign alternatives. nih.gov

Triazoles are generally characterized by lower toxicity profiles and better degradability compared to many inorganic inhibitors. ktu.lt Their effectiveness at low concentrations further minimizes their environmental impact. nih.gov Research into "green" corrosion inhibitors often focuses on synthesizing compounds that are not only efficient but also safe and derived from sustainable sources. Triazole derivatives, being easily synthesized and highly stable, fit well within this paradigm. nih.govnih.gov

The stability of the 1,2,3-triazole ring is a key feature, making these compounds robust and effective under a wide range of conditions, including acidic environments where hydrolysis could be a concern for other types of organic molecules. nih.gov However, like all chemical compounds, the environmental fate of triazole inhibitors must be carefully considered. While generally less harmful than older inhibitor types, their potential for bioaccumulation and long-term effects on ecosystems remains an area of active research. Some commercial corrosion inhibitor formulations have been found to contain heavy metals, which can have adverse environmental effects, highlighting the importance of using pure, well-characterized inhibitor compounds. researchgate.net The continuous development of triazole derivatives aims to enhance their inhibition efficiency while further improving their environmental compatibility. nih.gov

Investigation of Biological Activities: Mechanistic and Structure Activity Relationship Studies

Research on Antimicrobial Activities

Derivatives of the 4-(3,5-Dichlorophenyl)-1H-1,2,3-triazole scaffold have been a focal point of antimicrobial research, with studies exploring their efficacy against a range of pathogenic bacteria, fungi, and viruses.

Antibacterial Spectrum and Efficacy Studies

The antibacterial potential of triazole derivatives bearing a dichlorophenyl group has been evaluated against both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the phenyl ring is a critical determinant of antibacterial efficacy.

In some instances, the presence of a 3,5-dichlorophenyl substituent was found to abolish the antibacterial effect of certain thiazole-triazole hybrids. nih.govmdpi.com However, other studies have reported significant antibacterial activity for different dichlorophenyl-triazole derivatives. For example, compounds containing a 2,4-dichlorophenyl group attached to a thiouracil moiety exhibited strong activity against Bacillus subtilis, with inhibitory rates exceeding 90%. nih.gov SAR analysis in this case suggested that the presence of additional chlorine atoms on the phenyl ring was beneficial for antibacterial activity. nih.gov

Another study on 4-substituted-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones found that the 4-(2,4-Dichlorophenyl) derivative exhibited the highest antibacterial activity, surpassing that of ampicillin (B1664943) and cefuroxime (B34974) against Bacillus cereus. researchgate.net

Table 1: Antibacterial Activity of Selected Dichlorophenyl-Triazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC/Inhibition Zone/EC50) | Reference |

|---|---|---|---|

| 4-(2,4-Dichlorophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Bacillus cereus ATCC10876 | Higher than ampicillin and cefuroxime | researchgate.net |

| Thiouracil derivative with 2,4-dichlorophenyl group | Bacillus subtilis | >90% inhibition rate at 25 µg/mL | nih.gov |

Antifungal Spectrum and Efficacy Studies

The antifungal properties of dichlorophenyl-triazole derivatives have been extensively investigated, drawing comparisons to commercially available azole antifungal drugs. ujmm.org.uanih.gov The 1,2,4-triazole (B32235) core is a key pharmacophore in many antifungal agents, and modifications, including the addition of a dichlorophenyl group, have been explored to enhance activity and overcome resistance. nih.govresearchgate.net

SAR studies have indicated that the presence and position of chloro substituents can significantly influence antifungal efficacy. nih.gov For instance, in a series of novel triazole derivatives, compounds with a 2,4-difluorophenyl group, structurally related to fluconazole, were designed and showed high activity against various fungi. rsc.org While not dichlorophenyl, this highlights the importance of halogen substitutions.

A study on 1,2,3-triazole phenylhydrazone derivatives found that specific substitutions led to significant anti-phytopathogenic activity against fungi like Rhizoctonia solani and Sclerotinia sclerotiorum. rsc.org Another series of 1,2,4-triazole derivatives linked to a thiazolidin-4-one scaffold showed promising activity against Candida albicans. ekb.eg

Table 2: Antifungal Activity of Selected Dichlorophenyl-Triazole Analogues and Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazolo[4,5-d] pyrimidine (B1678525) hybrids with chloro-substituent (2c) | Various fungal strains | Showed potent antifungal activity | nih.gov |

| 1,2,4-Triazole hybrids of 2-(aryloxy) quinolones with chloro substituent (32g, 32m) | Aspergillus fumigatus, Candida albicans | Highest enhanced activity | nih.gov |

Antiviral Properties and Investigation of Mechanisms

The triazole scaffold is a recognized pharmacophore in antiviral drug design, present in both nucleoside and non-nucleoside analogues. researchgate.neteurekaselect.com Derivatives of 1,2,3- and 1,2,4-triazoles have demonstrated activity against a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV/HCV), influenza virus, and SARS viruses. researchgate.neteurekaselect.comnih.gov

The mechanism of antiviral action for triazole compounds can vary. They can target a wide variety of viral proteins and enzymes essential for replication. researchgate.neteurekaselect.com For example, some triazole derivatives act as bioisosteres of amide or carboxyl groups, allowing them to interact with biological targets. nuft.edu.uanih.gov Their chemical stability and favorable pharmacokinetic properties make them attractive candidates for antiviral drug development. nuft.edu.ua

Recent research has focused on triazole-benzofused molecular conjugates as potential agents against SARS-CoV-2 variants. nih.gov Molecular docking studies have shown that these compounds can bind to the viral spike protein, potentially preventing viral entry into host cells. nih.gov

Research on Anticancer Activities

The antiproliferative properties of dichlorophenyl-triazole derivatives have been a significant area of cancer research, with studies focusing on their mechanisms of action and effects on various cancer cell lines.

Antiproliferative Mechanisms and Cell Line Studies

Derivatives of 1,2,4-triazole have shown notable anticancer activity against a variety of human cancer cell lines, including breast, lung, and central nervous system (CNS) cancers. isres.org A derivative with a 2,6-dichlorophenyl group exhibited significant anticancer potential in a screening of 60 human cancer cell lines. isres.org

The antiproliferative action of these compounds is often linked to their ability to induce apoptosis and arrest the cell cycle. For instance, a series of 1,2,3-triazole/1,2,4-oxadiazole hybrids were developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Several of these compounds, particularly those with di- or tri-methoxy substitutions on the phenyl ring, showed potent antiproliferative activity, with GI50 values in the nanomolar range, and were found to induce apoptosis by activating caspases and altering the expression of apoptotic proteins like Bax and Bcl-2. nih.gov

Similarly, 1,2,3-triazole–containing coumarin (B35378) derivatives have demonstrated activity against A549 lung cancer cells, with some compounds being more potent than cisplatin. nih.gov

Table 3: Antiproliferative Activity of Selected Dichlorophenyl-Triazole Derivatives and Analogues

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 2,6-Dichlorophenyl derivative of 1,2,4-triazole | Breast, Non-small cell lung, CNS cancer | Significant anticancer potential | isres.org |

| 1,2,3-triazole/1,2,4-oxadiazole hybrid (7j, 7k, 7l) | Panel of four cancer cell lines | GI50 values ranging from 28 to 104 nM | nih.gov |

| 1,4-Dihydropyridine-based 1,2,3-triazole derivative (13ad') | Colorectal adenocarcinoma (Caco-2) | IC50 = 0.63 ± 0.05 µM | mdpi.com |

Enzyme Inhibition Studies (e.g., Thymidylate Synthase, Histone Deacetylase)

The mechanism of action for many anticancer agents involves the inhibition of specific enzymes crucial for cancer cell survival and proliferation. Triazole derivatives have been identified as effective inhibitors of several such enzymes. researchgate.netisp.edu.pk

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are considered important targets for cancer therapy. nih.gov Studies have explored triazole-containing compounds as HDAC inhibitors. A quantitative structure-activity relationship (QSAR) study was conducted to predict the HDAC inhibition of triazole compounds for anti-colon cancer activity. nih.gov A click-chemistry approach was used to synthesize a series of triazole-based HDAC inhibitors, leading to the discovery of a lead compound that inhibited HDAC1 with an IC50 value of 104 ± 30 nM. nih.gov

Furthermore, 4,5-disubstituted 1,2,3-triazoles have been developed as potent and selective inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in immune suppression within the tumor microenvironment. nih.gov Specific derivatives were identified with IC50 values in the low nanomolar range. nih.gov While direct inhibition of Thymidylate Synthase by this compound is not prominently detailed in the provided context, the broad enzyme inhibitory potential of the triazole scaffold suggests this as a plausible area for future investigation.

Table 4: Enzyme Inhibition by Selected Triazole Derivatives

| Compound/Derivative | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Triazole derivative (5g/NSC746457) | Histone Deacetylase 1 (HDAC1) | IC50 = 104 ± 30 nM | nih.gov |

| 4,5-disubstituted 1,2,3-triazole (3i, 4i, 4k) | Indoleamine 2,3-dioxygenase 1 (IDO1) | Low nanomolar IC50 values | nih.gov |

| Methyl phenyl substituted azinane triazole (12d) | Acetylcholinesterase (AChE) | IC50 = 0.73 ± 0.54 µM | nih.govacs.org |

Anti-Tubulin Activity Investigations

Derivatives of the 1,2,3-triazole scaffold have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, making them a target for cancer chemotherapy. These agents often work by binding to the colchicine (B1669291) site on β-tubulin, which disrupts the dynamic equilibrium of microtubule assembly and disassembly. This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis or programmed cell death. nih.govnih.gov

Studies on various triazole-based compounds have demonstrated significant tubulin polymerization inhibitory activity. For instance, certain indole-based 1,2,4-triazole derivatives show potent antiproliferative effects against cancer cell lines by effectively inhibiting tubulin polymerization and occupying the colchicine-binding site. rsc.orgmdpi.com Molecular docking and simulation studies help identify the key interactions between the triazole compound and the amino acid residues within the colchicine binding pocket, explaining their potent anti-tubulin effects. nih.gov The rigid structure of the triazole ring is often used to mimic the cis-alkene configuration of natural tubulin inhibitors like combretastatin (B1194345) A-4, enhancing its binding affinity and biological activity. nih.govmdpi.com

Apoptosis Induction Mechanisms

The anticancer effects of this compound analogues are strongly linked to their ability to induce apoptosis. Mechanistic studies have revealed that these compounds can trigger programmed cell death through multiple pathways.

One primary mechanism involves the activation of caspases, which are key executioner proteins in the apoptotic cascade. Research has shown that treatment with triazole derivatives leads to an increase in the expression and activity of caspases such as caspase-3 and caspase-7. frontiersin.orgnih.gov The activation of caspase-3 is a crucial step, as it cleaves various cellular proteins, leading to the characteristic morphological changes of apoptosis. nih.govmdpi.com

Furthermore, these compounds can modulate the balance of pro-apoptotic and anti-apoptotic proteins. Studies have observed a downregulation of anti-apoptotic proteins like Bcl-2 and an upregulation of pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome C and the activation of the intrinsic apoptotic pathway. nih.gov Some triazole derivatives have also been found to induce DNA damage, as evidenced by the upregulation of markers like γ-H2AX, which further contributes to cell death. frontiersin.org In some cases, autophagy-dependent apoptosis has been observed, where the compound induces autophagy that facilitates, rather than prevents, cell death. nih.govresearchgate.net

| Compound Type | Observed Mechanism | Key Proteins Involved | Reference |

|---|---|---|---|

| 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazoles | DNA Damage and Apoptosis | γ-H2AX, Caspase-7 | frontiersin.org |

| 1,2,3-Triazole/1,2,4-Oxadiazole Hybrids | Caspase Activation, Bax/Bcl-2 Regulation | Caspase-3, Caspase-8, Bax, Bcl-2 | nih.gov |

| Triazole-Estradiol Analogs | Induction of Apoptotic Features | Caspase-3, Caspase-9, PARP1, Cytochrome C | mdpi.com |

| 1,2,3-Triazole Analog (T-12) | Autophagy-Dependent Apoptosis | Akt, mTOR, Erk1/2 | nih.gov |

Studies on Anti-Inflammatory and Analgesic Activities

The 1,2,4-triazole nucleus is a core component of many compounds investigated for anti-inflammatory and analgesic properties. nih.govajchem-a.com The primary mechanism behind the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.gov

Cyclooxygenase (COX) Inhibition Research

Research has focused on designing triazole derivatives that can selectively inhibit the COX-2 isoenzyme over COX-1. The COX-1 enzyme is constitutively expressed and plays a role in protecting the gastrointestinal tract, whereas the COX-2 enzyme is induced during inflammation. nih.gov Selective COX-2 inhibitors are therefore sought after as they can provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.govresearchgate.net

Several studies have synthesized and evaluated 1,2,4-triazole derivatives bearing sulfamoylphenyl or methylsulfonylphenyl groups, similar to the structure of the selective COX-2 inhibitor celecoxib. nih.govresearchgate.net These studies confirm that the triazole scaffold can be effectively utilized to develop potent and selective COX-2 inhibitors. dntb.gov.ua The anti-inflammatory activity of these compounds is often evaluated using in vivo models, such as carrageenan-induced paw edema in rats.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For triazole-based compounds, SAR studies have provided valuable insights into the structural requirements for their various biological activities.

Impact of Phenyl Substituent Modification on Activity

The nature and position of substituents on the phenyl ring attached to the triazole core are critical determinants of biological efficacy. The presence of halogen atoms, such as chlorine, on the phenyl ring often plays a significant role in the activity of these compounds.

For example, in the context of antifungal activity, the substitution pattern of chlorine atoms on the phenyl moiety has a pronounced effect. A study on 1,2,4-triazole derivatives found that a 2,4-dichlorophenyl analogue slightly enhanced antifungal activity, while a 3,4-dichlorophenyl analogue significantly reduced it. icm.edu.pl This demonstrates that not only the presence but also the specific placement of the chloro substituents is crucial for interaction with the biological target.

Similarly, for anticonvulsant activity, the aryl group at position 5 of the 1,2,4-triazole-3-thione ring is a key determinant. Modifications to this phenyl ring, including the addition of electron-withdrawing or electron-donating groups, can drastically alter the compound's potency and pharmacokinetic profile. researchgate.netmdpi.com For anticancer activity, the introduction of electron-donating groups on the phenyl rings of tubulin inhibitors has been shown to be crucial for increasing cytotoxic activity. nih.gov The incorporation of trifluoromethyl (CF3) groups is another strategy used to enhance the DNA-binding and potential anticancer effects of 1,2,4-triazole derivatives. rsc.org These findings underscore the importance of systematic modification of the phenyl substituent to fine-tune the desired biological response.

Influence of Triazole Ring Substitution Patterns

The substitution pattern on the triazole ring is a pivotal determinant of a compound's biological activity. Modifications to the triazole moiety can significantly alter its interaction with biological targets, thereby modulating its efficacy. Structure-activity relationship (SAR) studies have shown that even minor changes, such as the addition of small alkyl groups, can lead to substantial differences in potency.

Research into 1,2,3-triazole-containing pyridine (B92270) derivatives has demonstrated that the presence of a methyl group on the triazole ring can be advantageous for antiproliferative activity against A549 lung cancer cells. frontiersin.org Furthermore, the specific isomer of the triazole ring is crucial; for instance, in some molecular frameworks, a 1,2,3-triazole is essential for activity, while in others, it can be replaced by its 1,2,4-triazole isomer with little to no loss of function. frontiersin.org

The nitrogen atoms within the triazole ring are also key to its biological function, often forming hydrogen bonds with target receptors. pensoft.net The ability of 1,2,4-triazole derivatives to engage in various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, is responsible for their diverse therapeutic properties. pensoft.net

Below is a data table summarizing findings on how triazole ring substitutions affect biological activity in various related compounds.

| Core Scaffold | Substitution on Triazole Ring | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| Pyridine Derivative | Methyl group on 1,2,3-triazole | Antiproliferative (A549 cells) | The methyl group was found to be advantageous for the compound's activity. | frontiersin.org |

| Betulinic Acid Derivative | 4-Fluorophenyl at C-4 of 1,2,3-triazole | Cytotoxic (HL-60 cells) | Exhibited the highest potency among various C-30 triazole substituents. | nih.gov |

| Xanthotoxin Derivative | p-CF3-phenyl at C-4 of 1,2,3-triazole | Antiproliferative | Showed the highest potency compared to other phenyl-substituted derivatives. | nih.gov |

| Chromene Derivative | Replacement of 1,2,3-triazole with 1,2,4-triazole | Antiproliferative (A549 cells) | The replacement was tolerated, indicating the triazole isomer was not crucial for activity in this specific scaffold. | frontiersin.org |

Linker Effects in Hybrid Conjugates

The 1,2,3-triazole ring is frequently employed as a stable and versatile linker to create hybrid molecules, covalently connecting two or more distinct pharmacophores. nih.govnih.gov This strategy aims to develop novel therapeutic agents with improved efficacy or multi-target activity. nih.govnih.gov The nature of the linker, including the triazole itself and any adjoining chains, is not merely a passive spacer but can profoundly influence the conjugate's biological and physicochemical properties. nih.govacs.org

The connectivity of the moieties to the triazole linker has a significant impact on the molecule's electronic properties. In a series of zinc porphyrin-fullerene conjugates connected by a central 1,2,3-triazole, photophysical studies revealed that the specific connection points (i.e., which atom of the porphyrin or fullerene is attached to which atom of the triazole) directly influence the dynamics of charge separation and recombination. nih.gov This demonstrates that the triazole linker actively mediates through-bond electron transfer, a property that can be tuned by altering its connectivity. nih.gov

Beyond electronics, the linker's composition and rigidity affect how the molecule positions itself to interact with biological targets. In a study on CDK9 degraders, researchers varied the position of a rigid triazole unit within a flexible alkyl linker. acs.org This variation resulted in significant differences in lipophilicity and aqueous solubility, which are critical physicochemical properties for drug candidates. acs.org

The length and composition of the chain connecting the triazole to other parts of the molecule are also important. For example, incorporating a 1,2,4-triazole ring onto a pyrazole (B372694) scaffold via a methylene (B1212753) linker was shown to significantly improve binding affinity for the CB1 cannabinoid receptor. nih.gov In another example, hybrid structures of oxadiazole and triazole were joined by a methyl-thiol bridge, creating a novel scaffold that could inhibit NF-κB in leukemia cells. mdpi.com These findings underscore that the entire linker structure, not just the triazole ring, must be optimized to achieve the desired biological effect.

The following data table provides examples of hybrid conjugates and the role of the triazole-containing linker.

| Linked Moieties | Linker Description | Biological Target/Activity | Observed Linker Effect | Reference |

|---|---|---|---|---|

| Zinc Porphyrin & Fullerene C60 | Central 1,2,3-triazole ring | Intramolecular Electron Transfer | The specific connectivity pattern at the triazole linker significantly influenced the rate of through-bond electron transfer. | nih.gov |

| AT7519 & 4-hydroxythalidomide | Flexible alkyl chain with an embedded 1,2,3-triazole | CDK9 Degradation | Varying the position of the rigid triazole within the flexible linker altered the molecule's lipophilicity and kinetic solubility. | acs.org |

| Diarylpyrazole & Carboxamide | Methylene linker to a 1,2,4-triazole ring | CB1 Cannabinoid Receptor Binding | The incorporation of the triazole via a methylene linker led to a significant improvement in binding affinity. | nih.gov |

| Oxadiazole & Dichlorophenyl-triazole | Methyl-thiol bridge [-(CH2)S-] | NF-κB Inhibition in Leukemia Cells | The specific linker created a novel hybrid structure capable of inhibiting the biological target. | mdpi.com |

| Steroid & Pyrimidine | 1,2,3-triazole ring | Antimicrobial/Anticancer | The triazole linker, formed via a "click" reaction, efficiently joined the two biomolecules to create conjugates with potential biological activity. | nih.gov |

Future Research Directions and Outlook

Development of Novel Synthetic Routes for Advanced Triazole Derivatives

While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains a cornerstone for 1,2,3-triazole synthesis, the future will likely see a surge in the development of more sophisticated and sustainable synthetic methodologies. researchgate.netthieme-connect.com The Huisgen 1,3-dipolar cycloaddition, the foundational reaction for triazole synthesis, has been significantly enhanced by the use of catalysts to control regioselectivity, yielding predominantly 1,4-disubstituted products with copper catalysts and 1,5-disubstituted products with ruthenium catalysts. researchgate.netthieme-connect.commagtech.com.cn

Future synthetic strategies are expected to focus on:

Metal-Free Synthesis: To circumvent the potential toxicity of metal catalysts, especially in biological applications, metal-free synthetic routes are gaining traction. tandfonline.com These methods often utilize organocatalysts or are promoted by microwave irradiation, offering environmentally benign alternatives. researchgate.nettandfonline.com

Flow Chemistry: The use of flow reactors for CuAAC reactions presents an opportunity for safer and more scalable synthesis of triazole derivatives. nih.gov This approach allows for precise control over reaction parameters, leading to higher yields and purity.

Multicomponent Reactions: One-pot multicomponent reactions that enable the synthesis of complex triazole-containing molecules from simple starting materials are highly desirable. tandfonline.comresearchgate.net These reactions are atom-economical and can generate diverse molecular libraries for screening purposes. For instance, a novel approach has been developed for synthesizing 1,4-disubstituted 1,2,3-triazoles from boronic acids and sodium azide (B81097). tandfonline.com

Heterogeneous Catalysis: The development of recyclable heterogeneous catalysts, such as copper supported on chitosan (B1678972) or silica, will be crucial for sustainable industrial-scale production. researchgate.net A new ternary-layered double-hydroxide photocatalyst has shown efficacy in synthesizing 1,2,3-triazoles in a benign and ambient environment. rsc.org

These advancements will facilitate the creation of a new generation of triazole derivatives with enhanced properties and functionalities.

Exploration of Triazole-Based Hybrid Systems for Multifunctional Applications

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a powerful strategy in drug discovery. mdpi.comresearchgate.net The 1,2,3-triazole ring serves as an excellent linker in such hybrid molecules due to its stability and ability to engage in various non-covalent interactions. researchgate.netnih.gov

Future research in this area will likely focus on:

Medicinal Chemistry: The design and synthesis of triazole-based hybrids with dual or multiple therapeutic actions will be a major focus. For example, combining a triazole moiety with other bioactive scaffolds could lead to novel anticancer, antimicrobial, or neuroprotective agents. nih.govnih.gov The hybridization of natural products with triazoles is also a promising avenue for developing new therapeutic agents with improved pharmacological profiles. nih.govnih.gov

Materials Science: Triazole-based hybrid systems are being explored for their applications in materials science, such as in the development of metal-organic frameworks (MOFs) and coordination polymers for gas storage and catalysis. chemijournal.com

Diagnostics and Imaging: The unique properties of the triazole ring make it suitable for use in diagnostic imaging radiopharmaceuticals and fluorescent probes. chemijournal.com

The versatility of the triazole linker allows for the creation of a vast array of hybrid molecules with tailored properties for specific applications.

Advanced Computational Modeling for Predictive Research and Design

Computational tools have become indispensable in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. nih.govacs.org In the context of triazole research, computational modeling will play a pivotal role in accelerating the discovery and optimization of novel derivatives.

Key areas of focus will include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling helps in understanding the relationship between the chemical structure of triazole derivatives and their biological activity. arabjchem.org This allows for the virtual screening of large compound libraries and the identification of promising candidates for synthesis and testing.

Molecular Docking: This technique is used to predict the binding mode and affinity of triazole-based ligands to their biological targets, such as enzymes and receptors. nih.govacs.org This information is crucial for structure-based drug design.

Density Functional Theory (DFT): DFT calculations provide insights into the electronic structure and reactivity of triazole derivatives, aiding in the design of new synthetic routes and the prediction of their chemical behavior. irjweb.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of triazole-containing systems, such as their interactions with biological membranes or their conformational flexibility. acs.org

The integration of these computational methods will enable a more targeted and efficient approach to the design and development of advanced triazole-based molecules.

Interdisciplinary Research Integrating Triazoles in Emerging Scientific Fields

The unique properties of the 1,2,3-triazole ring make it a versatile building block for applications in a wide range of scientific disciplines. frontiersin.org Future research will see an increasing integration of triazole chemistry into emerging fields.

Promising interdisciplinary research areas include:

Chemical Biology: The use of "click chemistry" to label biomolecules with triazole-containing tags has revolutionized the study of biological processes. thieme-connect.com This will continue to be a major area of research, with applications in proteomics, genomics, and drug delivery.